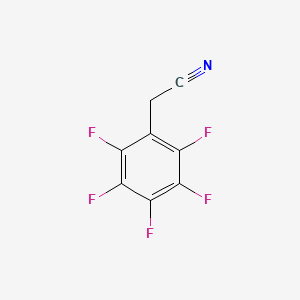

2,3,4,5,6-Pentafluorophenylacetonitrile

Description

The exact mass of the compound Pentafluorophenylacetonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 612875. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,3,4,5,6-pentafluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F5N/c9-4-3(1-2-14)5(10)7(12)8(13)6(4)11/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNOJUAQBFXZCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10215643 | |

| Record name | (Pentafluorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

653-30-5 | |

| Record name | 2,3,4,5,6-Pentafluorobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=653-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5,6-Pentafluorophenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000653305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Pentafluorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (pentafluorophenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4,5,6-PENTAFLUOROPHENYLACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3H6KE6UX6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,3,4,5,6-pentafluorophenylacetonitrile chemical structure and properties

An In-Depth Technical Guide to 2,3,4,5,6-Pentafluorophenylacetonitrile for Advanced Research Applications

Executive Summary

This technical guide provides a comprehensive overview of this compound (PFPA), a pivotal building block in modern synthetic and medicinal chemistry. The unique electronic properties conferred by the pentafluorophenyl ring, combined with the reactive versatility of the acetonitrile moiety, make this compound a subject of significant interest for researchers in drug development, materials science, and agrochemicals. This document delves into its core chemical structure, physicochemical properties, spectroscopic signature, synthesis protocols, and key applications, offering field-proven insights and a robust framework for its effective utilization in the laboratory.

Introduction: The Strategic Value of Fluorinated Building Blocks

In the landscape of drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design. The success of fluorinated compounds stems from the unique properties fluorine imparts, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics that can modulate binding affinities and biological activity.[1][2] this compound (CAS No. 653-30-5) emerges as a particularly valuable reagent in this context. It serves as a versatile intermediate, providing a robust scaffold that combines the extreme electron-withdrawing nature of the pentafluorophenyl (C₆F₅) group with the synthetic utility of a cyanomethyl (-CH₂CN) functional group.[1][3] This guide aims to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to leverage the full potential of this powerful synthetic tool.

Molecular Structure and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its intrinsic properties. PFPA is a clear, colorless to slightly yellow liquid under standard conditions, characterized by a highly electron-deficient aromatic ring.[1][3] This high degree of fluorination is the primary driver of its unique chemical behavior and physical attributes.

Chemical Identity

-

IUPAC Name: (2,3,4,5,6-Pentafluorophenyl)acetonitrile[4]

-

Synonyms: Pentafluorobenzyl cyanide, 2-(Pentafluorophenyl)acetonitrile[1]

-

CAS Number: 653-30-5[4]

-

SMILES: C(C#N)C1=C(F)C(F)=C(F)C(F)=C1F[1]

-

InChI Key: YDNOJUAQBFXZCR-UHFFFAOYSA-N[4]

Tabulated Physicochemical Data

For ease of reference and experimental planning, the key quantitative properties of PFPA are summarized below.

| Property | Value | Source(s) |

| Appearance | Clear colorless to slightly yellow liquid | [1][3] |

| Boiling Point | 107-111 °C at 17 mmHg | [6][7][8] |

| Density | ~1.61 g/mL at 25 °C | [3][6][8] |

| Refractive Index (n²⁰/D) | ~1.439 | [3][6] |

| Flash Point | >110 °C (>230 °F) | [3][7] |

| Water Solubility | Insoluble | [3][6] |

| UV λmax | 255 nm (in acetonitrile) | [3][6] |

Spectroscopic Characterization: The Analytical Fingerprint

A self-validating experimental workflow demands unambiguous characterization of all reagents. The following sections describe the expected spectroscopic signatures for PFPA, providing a baseline for quality control and reaction monitoring.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be remarkably simple, featuring a single singlet for the methylene (-CH₂) protons. Due to the powerful electron-withdrawing effect of the adjacent pentafluorophenyl ring, this peak would appear significantly downfield compared to non-fluorinated benzyl cyanides, likely in the range of 3.8-4.2 ppm.

-

¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the nitrile (-CN) carbon (typically ~115-120 ppm) and the methylene (-CH₂) carbon. The aromatic region will be complex due to carbon-fluorine coupling (J-coupling). One would expect to see multiple signals for the C₆F₅ ring, each split into complex multiplets due to one-bond, two-bond, and three-bond couplings to the five fluorine atoms.

-

¹⁹F NMR Spectroscopy: This is the most informative technique for confirming the structure of the C₆F₅ ring. The spectrum is expected to show three distinct signals with an integration ratio of 2:1:2, corresponding to the ortho- (F2, F6), para- (F4), and meta- (F3, F5) fluorines, respectively. Each signal will be a multiplet due to coupling with the other fluorine nuclei.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A sharp, strong absorption band is expected around 2250 cm⁻¹ for the nitrile (C≡N) stretch.[9] Absorptions corresponding to the C-F bonds of the aromatic ring will be prominent in the fingerprint region, typically between 1000 and 1300 cm⁻¹.[9]

-

Mass Spectrometry (MS): Under Electron Impact (EI-MS), the molecular ion peak (M⁺) should be observed at m/z = 207. The fragmentation pattern would likely show the loss of the cyanide radical (·CN) and the formation of the stable pentafluorobenzyl cation (C₇H₂F₅⁺) at m/z = 181, which would be a prominent peak.

Synthesis Protocol and Mechanistic Rationale

PFPA is most reliably synthesized via a nucleophilic substitution reaction, a cornerstone of organic synthesis. The protocol described below is a robust and high-yielding method based on established chemical principles.

Recommended Synthetic Workflow

The preferred laboratory-scale synthesis involves the reaction of pentafluorobenzyl bromide with a cyanide salt in a polar aprotic solvent.

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add sodium cyanide (1.1 eq.).

-

Solvent Addition: Add a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to create a slurry.

-

Reagent Addition: Dissolve pentafluorobenzyl bromide (1.0 eq.) in a minimal amount of the reaction solvent and add it dropwise to the cyanide slurry at room temperature. An ice bath may be used to control any initial exotherm.

-

Reaction: Allow the mixture to stir at room temperature for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting bromide is consumed.

-

Workup: Carefully pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent like diethyl ether or ethyl acetate. Extract the aqueous layer three times with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or silica gel column chromatography to yield the final product.[6][7]

Causality Behind Experimental Choices

-

Choice of Reagents: Pentafluorobenzyl bromide is an excellent electrophile. The benzylic position is activated towards Sₙ2 displacement, and the bromide is a good leaving group. Sodium or potassium cyanide provides the cyanide nucleophile.[3]

-

Choice of Solvent: Polar aprotic solvents (DMF, DMSO) are chosen because they effectively solvate the cation (Na⁺) while leaving the cyanide anion (CN⁻) relatively "naked" and highly nucleophilic, thus accelerating the Sₙ2 reaction rate.

-

Inert Atmosphere: A nitrogen atmosphere is used to prevent the introduction of atmospheric moisture, which could potentially react with the cyanide salt or lead to side reactions.

Chemical Reactivity and Synthetic Utility

The reactivity of PFPA is dictated by three key features: the acidic α-protons of the methylene group, the electrophilic nitrile carbon, and the electron-deficient pentafluorophenyl ring.

Nucleophilic Aromatic Substitution (SNAr)

The C₆F₅ ring is highly susceptible to nucleophilic attack, typically at the para-position (C4), displacing a fluoride ion.[10][11] This is a powerful method for introducing other functional groups onto the aromatic ring.

Caption: Representative SNAr reaction of PFPA with a nucleophile.

Reactions at the Nitrile and Methylene Groups

-

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, (pentafluorophenyl)acetic acid, a valuable building block in its own right.

-

Alkylation: The α-protons on the methylene bridge are acidic and can be deprotonated by a suitable base (e.g., NaH, LDA) to form a carbanion. This nucleophilic carbanion can then be alkylated with various electrophiles, allowing for chain extension and further functionalization.

Applications in Medicinal Chemistry and Drug Development

The pentafluorophenyl moiety is often used as a bioisosteric replacement for other groups, such as a phenyl, tert-butyl, or nitro group.[2] Its introduction into a drug candidate can profoundly and beneficially alter its pharmacokinetic and pharmacodynamic profile.

-

Metabolic Stability: The C-F bond is exceptionally strong, making the C₆F₅ ring highly resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug.

-

Lipophilicity and Permeability: The highly fluorinated ring significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

-

Modulation of pKa: The strong electron-withdrawing nature of the ring can lower the pKa of nearby acidic or basic functional groups, which can be critical for optimizing drug-target interactions or solubility profiles.

-

Pharmacophore Element: The C₆F₅ group can engage in unique, non-covalent interactions within a protein binding pocket, including halogen bonding and multipolar interactions, offering a distinct binding motif compared to non-fluorinated analogues.[12]

Safety, Handling, and Storage

Scientific integrity requires a commitment to safety. This compound is a hazardous chemical and must be handled with appropriate precautions.

-

Hazards: The compound is classified as harmful if swallowed, inhaled, or in contact with skin. It is a known irritant to the skin, eyes, and respiratory system.[7][13] Aromatic nitriles should always be handled with care.[14]

-

Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7][15] Avoid generating aerosols or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[16]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[14]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its unique combination of high fluorination and synthetic versatility provides chemists with a reliable platform for creating novel molecules with tailored properties. By understanding its fundamental characteristics, from its spectroscopic signature to its predictable reactivity and safe handling requirements, researchers can confidently and effectively integrate this powerful building block into their synthetic programs, accelerating innovation in drug discovery and beyond.

References

- 1. CAS 653-30-5: 2,3,4,5,6-Pentafluorobenzeneacetonitrile [cymitquimica.com]

- 2. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound [webbook.nist.gov]

- 5. scbt.com [scbt.com]

- 6. This compound | 653-30-5 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. synquestlabs.com [synquestlabs.com]

- 16. fishersci.com [fishersci.com]

A Technical Guide to the Aromatic Ring Reactivity of Pentafluorophenylacetonitrile

Intended Audience: Researchers, scientists, and drug development professionals.

Introduction: The Unique Profile of a Versatile Building Block

Pentafluorophenylacetonitrile (PFPA), also known as pentafluorobenzyl cyanide, is a unique chemical entity characterized by a perfluorinated benzene ring attached to a cyanomethyl group (—CH₂CN). This structure confers a highly electron-deficient aromatic system, which fundamentally dictates its reactivity. For drug development professionals, the pentafluorophenyl moiety is a valuable motif. It can undergo clean, specific reactions, allowing for the late-stage functionalization of complex molecules or the creation of novel scaffolds. Its use as an intermediate for medicines and liquid crystal materials highlights its industrial relevance.

This guide provides an in-depth exploration of the aromatic ring's reactivity, focusing on the principles that govern its behavior and offering practical insights for its application in synthesis.

Electronic Properties: Why the Pentafluorophenyl Ring is Different

The reactivity of an aromatic ring is governed by the electron density within the π-system. In benzene, this system is electron-rich and readily attacked by electrophiles. The situation is reversed in pentafluorophenylacetonitrile.

- Intense Electron Withdrawal: Fluorine is the most electronegative element. The cumulative inductive effect (-I) of five fluorine atoms powerfully withdraws electron density from the aromatic ring.

- Weak π-Donation: While fluorine has lone pairs that can theoretically donate into the ring via a +M (mesomeric) effect, this is weak for halogens and is overwhelmingly overshadowed by the inductive withdrawal.

- Combined Effect: The result is a severely electron-deficient, or "π-acidic," aromatic ring. This deactivation makes classical electrophilic aromatic substitution nearly impossible but highly activates the ring for nucleophilic attack.

The Dominant Reaction: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for the aromatic ring of pentafluorophenylacetonitrile is Nucleophilic Aromatic Substitution (SNAr). This reaction is not only feasible but highly efficient and regioselective.

The SNAr Mechanism: An Addition-Elimination Pathway

Unlike SN1 or SN2 reactions at sp³ centers, the SNAr mechanism is a two-step process. The presence of strong electron-withdrawing groups is crucial for stabilizing the negatively charged intermediate.

- Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a fluorine, breaking the aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.

- Elimination and Aromatization: The negative charge re-forms the aromatic π-system by expelling the fluoride ion, resulting in the substituted product.

Fluorine, despite being a poor leaving group in SN2 reactions, is an excellent leaving group in SNAr. This is because the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine creates a strong dipole, making the attached carbon highly electrophilic and accelerating this key step.

Regioselectivity: The "Para" Rule

In pentafluorophenyl systems, nucleophilic substitution occurs almost exclusively at the para-position (C4) relative to the activating group. In PFPA, the cyanomethyl group is the reference. The strong electron-withdrawing nature of the five fluorine atoms activates the ring, and the substitution pattern is well-established. This high regioselectivity is a key advantage, leading to clean reactions with a single major product.

Causality: The preference for para-substitution is due to the superior resonance stabilization of the Meisenheimer intermediate. When the nucleophile attacks the para-position, the negative charge can be delocalized onto the electron-withdrawing cyanomethyl group (via its nitrile functionality) and the ortho-fluorine atoms, providing greater stability compared to attack at the ortho or meta positions.

Scope of Nucleophiles and Reaction Conditions

A wide variety of nucleophiles can displace the para-fluorine atom of PFPA and related pentafluorophenyl compounds. The choice of solvent and base is critical for achieving high yields.

| Nucleophile Type | Example Nucleophile | Typical Base | Typical Solvent | Product | Reference Insight |

|---|---|---|---|---|---|

| Oxygen | Phenols, Alcohols | K₂CO₃, NaH | DMF, Acetonitrile | Aryl/Alkyl Ethers | Used to create polar porphyrins for PDT applications. |

| Nitrogen | Amines, Anilines, Phenothiazine | K₂CO₃, Et₃N | DMF, DMSO | Aryl/Alkyl Amines | Efficient for synthesizing functionalized phenothiazine derivatives. |

| Sulfur | Thiols | K₂CO₃, Cs₂CO₃ | Acetonitrile, DMF | Aryl/Alkyl Sulfides | Commonly used in modifying porphyrin systems. |

Experimental Protocol: Para-Substitution of Pentafluorophenylacetonitrile

This protocol provides a generalized, self-validating workflow for a typical SNAr reaction.

Materials and Setup

- Pentafluorophenylacetonitrile (1.0 eq)

- Nucleophile (e.g., 4-methoxyphenol) (1.1 - 1.2 eq)

- Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

- Anhydrous N,N-Dimethylformamide (DMF)

- Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet

- TLC plates, appropriate eluent system

Step-by-Step Procedure

- Inert Atmosphere: Assemble the glassware and flush the system with an inert gas (N₂ or Ar) to exclude moisture.

- Reagent Addition: To the flask, add pentafluorophenylacetonitrile, the nucleophile, and anhydrous DMF. Stir to dissolve.

- Base Addition: Add the anhydrous K₂CO₃ to the stirring solution. The base acts as a proton scavenger for the nucleophile (if it's protic) and facilitates the reaction.

- Reaction: Heat the mixture to a temperature between 60-100 °C. The optimal temperature depends on the nucleophile's reactivity and should be determined empirically.

- Monitoring: Follow the reaction's progress by Thin-Layer Chromatography (TLC), monitoring the consumption of the starting material.

- Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour it into a separatory funnel containing water and a suitable organic solvent (e.g., ethyl acetate).

- Extraction: Extract the aqueous layer with the organic solvent (3x). Combine the organic layers.

- Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

- Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 4-substituted-2,3,5,6-tetrafluorophenylacetonitrile.

Reactivity Towards Electrophiles: A Challenging Transformation

Electrophilic Aromatic Substitution (SEAr) reactions like nitration, halogenation, or Friedel-Crafts alkylation are fundamental for common aromatic compounds. However, for pentafluorophenylacetonitrile, these reactions are exceptionally difficult. The powerful deactivating effect of the five fluorine atoms makes the ring extremely "electron-poor" and thus non-nucleophilic.

Attempting SEAr on highly fluorinated rings typically requires harsh conditions, such as the use of superacids (e.g., HF-SbF₅), and often results in complex mixtures or ipso-addition (addition at a fluorine-bearing carbon) rather than substitution of a hydrogen atom. For practical synthetic purposes in drug development, functionalizing the ring via SEAr is generally avoided in favor of the much more predictable and efficient SNAr pathway.

Conclusion and Outlook

The aromatic ring of pentafluorophenylacetonitrile is defined by a dichotomy in reactivity. It is profoundly unreactive towards electrophiles but is highly activated for nucleophilic aromatic substitution. This predictable and highly regioselective SNAr reactivity, occurring almost exclusively at the para-position, makes it an exceptionally useful building block in medicinal chemistry and materials science. By understanding the electronic principles that govern its behavior, researchers can confidently employ this reagent for the precise, late-stage introduction of a wide array of functional groups, enabling the synthesis of complex and novel molecular architectures.

2,3,4,5,6-pentafluorophenylacetonitrile CAS number 653-30-5

An In-Depth Technical Guide to 2,3,4,5,6-Pentafluorophenylacetonitrile (CAS 653-30-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Fluorinated Building Block

This compound, also known as pentafluorobenzyl cyanide, is a highly versatile fluorinated organic compound. Its structure, featuring a perfluorinated aromatic ring attached to a cyanomethyl group, imparts a unique combination of chemical properties that make it a valuable intermediate in various fields of chemical synthesis. The strong electron-withdrawing nature of the five fluorine atoms significantly influences the reactivity of both the aromatic ring and the adjacent methylene group, opening up a wide array of synthetic possibilities. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, with a focus on practical insights for laboratory and development settings. It is particularly noted for its use as an intermediate for medicines and liquid crystal materials.[1]

Physicochemical & Structural Properties

A clear understanding of a compound's physical properties is the foundation of its effective use in research and development. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 653-30-5 | [2][3] |

| Molecular Formula | C₈H₂F₅N | [2][3] |

| Molecular Weight | 207.10 g/mol | [2][4] |

| Appearance | Clear colorless to pale yellow/brown liquid | [5] |

| Boiling Point | 107-111 °C at 17 mmHg | [1][6] |

| Density | 1.61 g/mL at 25 °C | [1][6] |

| Refractive Index (n²⁰/D) | 1.4370 - 1.4410 | [5] |

| Solubility | Insoluble in water | [1] |

| SMILES | C(C#N)C1=C(F)C(F)=C(F)C(F)=C1F | [3] |

| InChIKey | YDNOJUAQBFXZCR-UHFFFAOYSA-N | [2][7] |

Spectroscopic Profile: A Guide to Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. Below is a summary of its key spectral features.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. The gas-phase IR spectrum from the NIST/EPA database shows characteristic absorptions.[8]

-

~2250 cm⁻¹ (C≡N Stretch): A sharp, medium-intensity peak characteristic of the nitrile functional group.

-

~1500-1650 cm⁻¹ (Aromatic C=C Stretch): Multiple sharp peaks corresponding to the vibrations of the pentafluorophenyl ring.

-

~1000-1400 cm⁻¹ (C-F Stretch): A series of very strong, complex absorptions typical for polyfluorinated aromatic compounds.

-

~2900-3000 cm⁻¹ (C-H Stretch): Weak peaks corresponding to the methylene (-CH₂-) group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum is simple, showing a singlet for the two methylene protons (-CH₂-). The strong electron-withdrawing effect of the pentafluorophenyl ring shifts this peak downfield, typically in the range of 3.8-4.2 ppm (in CDCl₃).

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum reveals the carbon skeleton. The nitrile carbon appears around 115-120 ppm .[9] The methylene carbon is observed further upfield. The carbons of the pentafluorophenyl ring are subject to complex splitting due to C-F coupling, resulting in multiple signals in the aromatic region (typically 100-150 ppm ).[7][10] Quaternary carbons, like the one bearing the nitrile group and those attached to fluorine, tend to show weaker signals.[9]

-

¹⁹F NMR: The fluorine NMR spectrum is the most definitive for confirming the pentafluorophenyl moiety. It typically shows three distinct multiplets with an integration ratio of 2:1:2, corresponding to the ortho, para, and meta fluorine atoms, respectively.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A prominent peak at m/z = 207 , corresponding to the molecular weight of the compound.[2]

-

Key Fragments: Common fragmentation pathways include the loss of the nitrile group or cleavage of the benzyl C-C bond, leading to characteristic fragments of the pentafluorophenyl ring system.

Synthesis and Chemical Reactivity

Representative Synthesis

This compound is most commonly synthesized via nucleophilic substitution. A standard laboratory-scale procedure involves the reaction of pentafluorobenzyl bromide with an alkali metal cyanide.

Causality: Pentafluorobenzyl bromide is an excellent electrophile due to the inductive effect of the fluorine atoms and the inherent reactivity of benzylic halides.[11][12] Sodium or potassium cyanide serves as a potent and cost-effective nucleophile. The reaction is typically performed in a polar aprotic solvent like DMSO or acetone to facilitate the Sₙ2 mechanism.

Caption: Synthesis of PFPA via Nucleophilic Substitution.

Core Reactivity

The unique electronic properties of the molecule govern its reactivity at three primary sites: the active methylene group, the nitrile group, and the aromatic ring.

-

Active Methylene Group: The powerful electron-withdrawing effect of the C₆F₅ ring significantly acidifies the adjacent methylene protons. This makes deprotonation with a suitable base (e.g., NaH, LDA, or even aqueous NaOH under phase-transfer conditions) facile, generating a stabilized carbanion.[13] This carbanion is a potent nucleophile that can react with a wide range of electrophiles, such as alkyl halides, aldehydes, and ketones, making it a cornerstone for carbon-carbon bond formation.[14][15][16]

-

Nitrile Group: The cyano group can undergo a variety of classical transformations:

-

Hydrolysis: Acidic or basic hydrolysis converts the nitrile to pentafluorophenylacetic acid, another valuable synthetic intermediate.

-

Reduction: Catalytic hydrogenation or reduction with agents like LiAlH₄ can yield 2-(pentafluorophenyl)ethylamine.

-

Addition Reactions: Organometallic reagents (e.g., Grignards) can add to the nitrile to form ketones after hydrolysis.

-

-

Aromatic Ring: While the ring is highly deactivated towards electrophilic aromatic substitution, it is susceptible to nucleophilic aromatic substitution (SₙAr), typically at the para-position. Strong nucleophiles can displace the fluoride atom, although this often requires forcing conditions.

Caption: Key Reaction Pathways of PFPA.

Applications in Research and Drug Development

The utility of this compound stems from its role as a precursor to more complex molecules.

-

Medicinal Chemistry: The pentafluorophenyl group is a well-regarded "bioisostere" for a phenyl group. Its incorporation into drug candidates can profoundly alter metabolic stability (by blocking sites of oxidative metabolism), lipophilicity, and binding interactions (through dipole or quadrupole interactions with protein targets). This compound provides a direct route to introduce the C₆F₅CH₂- moiety.

-

Advanced Materials: It serves as an intermediate in the synthesis of liquid crystal materials, where the highly polar and rigid nature of the perfluorinated ring is advantageous.[1]

-

Derivatization Reagent Synthesis: The corresponding acid, alcohol, and amine derived from this nitrile are precursors to derivatization reagents used in analytical chemistry, particularly for gas chromatography (GC) with electron-capture detection (ECD), where the polyfluorinated tag provides an extremely high response factor.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.

| Hazard Category | GHS Classification and Statements |

| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation). H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. |

| Skin Irritation | Category 2. H315: Causes skin irritation. |

| Eye Irritation | Category 2. H319: Causes serious eye irritation. |

| Respiratory Irritation | Category 3 (STOT SE). H335: May cause respiratory irritation. |

Data sourced from Fisher Scientific Safety Data Sheet.[2]

Self-Validating Handling Protocol

Objective: To ensure user safety and maintain compound integrity during handling and storage.

-

Engineering Controls:

-

Verification: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors.[2] Ensure the fume hood has a recent inspection tag.

-

Causality: The compound is classified as harmful if inhaled and may cause respiratory irritation.[2] A fume hood is the primary barrier to respiratory exposure.

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles that conform to EN166 or OSHA 29 CFR 1910.133 standards.[2] A face shield is recommended if there is a splash risk.

-

Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for tears or pinholes before each use.

-

Body Protection: Wear a standard laboratory coat. Ensure it is fully buttoned.

-

Causality: The compound is harmful in contact with skin and causes serious eye and skin irritation.[2] Appropriate PPE is required to prevent contact.

-

-

Storage:

-

Verification: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] The storage location should be separate from strong oxidizing agents.

-

Causality: Improper storage can lead to degradation. Incompatible materials like strong oxidizers can cause vigorous, potentially dangerous reactions.

-

-

Disposal:

-

Verification: Dispose of waste in a designated, labeled hazardous waste container. Follow all local, state, and federal regulations for chemical waste disposal.

-

Causality: Prevents environmental contamination and ensures compliance with safety regulations.

-

Experimental Protocols

Protocol 1: Synthesis of this compound

Objective: To synthesize the title compound from pentafluorobenzyl bromide.

Materials:

-

2,3,4,5,6-Pentafluorobenzyl bromide (1.0 eq)

-

Sodium cyanide (NaCN) (1.2 eq)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet.

-

Reagent Addition: Charge the flask with anhydrous DMSO. Add sodium cyanide (1.2 eq). Stir the suspension for 15 minutes.

-

Reaction: Add 2,3,4,5,6-pentafluorobenzyl bromide (1.0 eq) dropwise to the stirred suspension at room temperature.

-

Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Carefully pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with diethyl ether.

-

Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and brine.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield the final product as a clear liquid.

Caption: Workflow for the Synthesis of PFPA.

Protocol 2: Alkylation via Active Methylene Deprotonation

Objective: To demonstrate the C-C bond-forming capability of the compound.

Materials:

-

This compound (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Iodomethane (CH₃I) (1.2 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and a dropping funnel.

-

Base Suspension: Wash the NaH dispersion with anhydrous hexanes to remove mineral oil, then carefully suspend the NaH (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Deprotonation: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the stirred NaH suspension at 0 °C. Allow the mixture to stir for 30 minutes at this temperature; evolution of H₂ gas should be observed.

-

Alkylation: Add iodomethane (1.2 eq) dropwise to the reaction mixture at 0 °C. After addition, allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Quenching: Cool the mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

-

Work-up & Purification: Follow steps 5-8 from Protocol 1 to extract, wash, dry, concentrate, and purify the resulting 2-(pentafluorophenyl)propanenitrile.

References

- 1. This compound | 653-30-5 [chemicalbook.com]

- 2. This compound [webbook.nist.gov]

- 3. 2-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETONITRILE | CAS 653-30-5 [matrix-fine-chemicals.com]

- 4. GSRS [precision.fda.gov]

- 5. This compound, 98%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. This compound [webbook.nist.gov]

- 9. youtube.com [youtube.com]

- 10. reddit.com [reddit.com]

- 11. 2,3,4,5,6-Pentafluorobenzyl bromide, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 12. 2,3,4,5,6-ペンタフルオロベンジルブロミド derivatization grade (GC derivatization), LiChropur™, ≥98.5% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Reaction of antiaromatic porphyrinoid with active methylene compounds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 15. youtube.com [youtube.com]

- 16. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]

2,3,4,5,6-Pentafluorophenylacetonitrile: A Comprehensive Technical Guide for Advanced Chemical Synthesis

Executive Summary

This guide provides an in-depth technical overview of 2,3,4,5,6-pentafluorophenylacetonitrile (PFPA), a pivotal fluorinated building block in modern chemistry. We will delve into its core physicochemical properties, including its definitive molecular weight and formula, and expand into its synthesis, reactivity, and critical applications. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering both foundational knowledge and practical, field-proven insights to leverage PFPA's unique chemical attributes.

The Strategic Importance of Fluorinated Building Blocks

The introduction of fluorine into organic molecules can dramatically alter their properties, enhancing metabolic stability, binding affinity, and lipophilicity.[1] This has made fluorinated compounds indispensable in the development of pharmaceuticals, agrochemicals, and advanced materials like high-performance polymers.[1]

This compound stands out as a particularly versatile intermediate. The combination of an activated aromatic ring and a reactive nitrile-adjacent methylene group provides multiple handles for complex molecular construction, making it a valuable precursor in diverse synthetic applications.

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development.

Molecular Formula and Weight

These values are fundamental for stoichiometric calculations in reaction planning and for interpretation of mass spectrometry data.

Tabulated Physicochemical Data

The physical properties of PFPA dictate its handling, reaction conditions, and purification methods.

| Property | Value | Source(s) |

| CAS Number | 653-30-5 | [2][3][4] |

| Appearance | Clear, colorless to light yellow liquid | [6][7] |

| Boiling Point | 107-111 °C at 17 mmHg | [7][8][9] |

| Density | 1.61 g/mL at 25 °C | [7][8][9] |

| Refractive Index (n20/D) | 1.439 | [7][8][9] |

| Solubility | Insoluble in water | [6][7][9] |

| Flash Point | >110 °C (>230 °F) | [7] |

Spectroscopic Data

Spectroscopic analysis confirms the identity and purity of PFPA. The key expected signatures include:

-

¹⁹F NMR: Multiple distinct signals corresponding to the ortho, meta, and para fluorine atoms.

-

¹H NMR: A characteristic singlet for the CH₂ protons.

-

¹³C NMR: Signals for the nitrile, methylene, and distinct aromatic carbons.

-

IR Spectroscopy: A strong, sharp absorption band around 2250 cm⁻¹ for the nitrile (C≡N) stretch and characteristic bands for the C-F bonds.

-

Mass Spectrometry: A molecular ion peak (M⁺) at m/z 207.

Synthesis and Mechanistic Considerations

Common Synthetic Route

PFPA is most commonly synthesized via the nucleophilic substitution of a pentafluorobenzyl halide with a cyanide salt. The use of pentafluorobenzyl bromide is often preferred due to the bromide being a better leaving group than chloride.

Reaction: C₆F₅CH₂Br + NaCN → C₆F₅CH₂CN + NaBr

This reaction is typically carried out in a polar aprotic solvent, such as DMSO or DMF, to facilitate the dissolution of the cyanide salt and promote the Sₙ2 mechanism.

Workflow for Typical Synthesis

The following diagram outlines the logical flow of a laboratory-scale synthesis of PFPA.

Caption: General workflow for the synthesis of PFPA.

Reactivity and Synthetic Utility

The synthetic power of PFPA stems from its dual reactivity: at the methylene group and at the pentafluorophenyl ring.

-

α-Proton Acidity: The electron-withdrawing nature of both the nitrile group and the pentafluorophenyl ring significantly acidifies the α-protons of the methylene (CH₂) group. This allows for easy deprotonation with mild bases to form a stabilized carbanion, which can then be used in various carbon-carbon bond-forming reactions (e.g., alkylations, aldol reactions).

-

Nucleophilic Aromatic Substitution (SₙAr): The pentafluorophenyl ring is highly electron-deficient and susceptible to SₙAr reactions. Typically, the fluorine atom at the para position is the most readily displaced by nucleophiles (e.g., thiols, amines, alkoxides), enabling the introduction of a wide array of substituents onto the aromatic core.

Key Reaction Pathways

Caption: Major reaction pathways for PFPA.

Experimental Protocols

Protocol: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for verifying the purity of synthesized or purchased PFPA.

-

1. Instrumentation and Parameters:

-

GC: Standard gas chromatograph with a capillary column suitable for polar compounds (e.g., DB-5ms or equivalent).

-

Injector: Split/splitless inlet, 250 °C.

-

Oven Program: Start at 80 °C, hold for 1 minute, ramp to 250 °C at 15 °C/min, hold for 2 minutes.

-

Carrier Gas: Helium, constant flow of 1.0 mL/min.

-

MS: Quadrupole or Ion Trap mass spectrometer.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-300 m/z.

-

-

2. Sample Preparation:

-

Prepare a stock solution of PFPA at 1 mg/mL in a suitable solvent (e.g., Ethyl Acetate or Dichloromethane).

-

Create a dilute sample by taking 100 µL of the stock solution and diluting it into 900 µL of the same solvent to yield a final concentration of 100 µg/mL.

-

-

3. Data Interpretation:

-

The resulting chromatogram should show a single major peak.

-

The mass spectrum for this peak should display a molecular ion (M⁺) at m/z = 207.

-

Analyze the fragmentation pattern to further confirm the structure.

-

Applications in Drug Discovery and Materials Science

The unique properties imparted by the pentafluorophenyl group make PFPA a valuable building block in several advanced applications.

-

Medicinal Chemistry: The pentafluorophenyl moiety can serve as a bioisosteric replacement for other groups, potentially improving metabolic stability and cell permeability.[10] Its derivatives are explored in the development of various therapeutic agents. The use of fluorinated fragments is a key strategy in fragment-based drug discovery (FBDD), where techniques like ¹⁹F-NMR are used for screening.[11][12]

-

Materials Science: PFPA is used as a precursor for synthesizing fluorinated polymers and liquid crystals.[9] These materials often exhibit enhanced thermal stability, chemical resistance, and unique optical properties due to the high fluorine content.[1]

Safety, Handling, and Storage

-

Hazard Summary: PFPA is harmful if inhaled, swallowed, or in contact with skin, and can cause irritation to the eyes, skin, and respiratory system.[7]

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than just a chemical with a defined molecular weight and formula. It is a strategic synthetic intermediate whose value is derived from its predictable reactivity and the desirable properties it imparts to target molecules. A thorough understanding of its physicochemical characteristics, synthetic routes, and reaction potential is crucial for researchers aiming to innovate in the fields of medicine and materials science.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. 2-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETONITRILE | CAS 653-30-5 [matrix-fine-chemicals.com]

- 5. GSRS [precision.fda.gov]

- 6. This compound|lookchem [lookchem.com]

- 7. chembk.com [chembk.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. This compound | 653-30-5 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery | MDPI [mdpi.com]

- 13. premixgroup.com [premixgroup.com]

A Technical Guide to the IUPAC Nomenclature and Application of 2,3,4,5,6-Pentafluorophenylacetonitrile

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive analysis of the chemical compound 2,3,4,5,6-pentafluorophenylacetonitrile, with a primary focus on the systematic derivation of its IUPAC nomenclature. Beyond nomenclature, this guide delves into its physicochemical properties, a validated synthesis protocol with mechanistic insights, and its strategic applications in modern drug discovery, particularly leveraging the unique attributes of its polyfluorinated aromatic moiety.

Deconstruction of the IUPAC Nomenclature: 2-(2,3,4,5,6-Pentafluorophenyl)acetonitrile

The precise and unambiguous naming of chemical structures is fundamental to scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for this purpose. The preferred IUPAC name for the compound with CAS Number 653-30-5 is 2-(2,3,4,5,6-pentafluorophenyl)acetonitrile [1][2]. Let us dissect this name to understand the underlying principles.

Identifying the Principal Functional Group and Parent Hydride

The primary step in IUPAC nomenclature is to identify the principal functional group, which dictates the suffix of the name[3][4]. In this molecule, the nitrile group (-C≡N) holds the highest priority. According to IUPAC rules, for an acyclic nitrile, the parent hydride is the longest carbon chain that includes the carbon atom of the nitrile group.

The core structure is a two-carbon chain: CH₂-CN .

-

The carbon of the nitrile group is designated as position 1 (C1).

-

The adjacent methylene (-CH₂-) carbon is position 2 (C2).

A two-carbon alkane is ethane. When the nitrile functional group is the principal group, the '-e' from the alkane name is retained and the suffix '-nitrile' is added[5]. Therefore, the parent structure is named ethanenitrile . The common name, acetonitrile, is also the systematic IUPAC name for CH₃CN[6][7][8].

Identifying and Naming the Substituent

Attached to the C2 position of the ethanenitrile parent is a complex substituent: a benzene ring where all five hydrogen atoms have been replaced by fluorine atoms.

-

The Phenyl Group: A benzene ring acting as a substituent is termed a 'phenyl' group.

-

Polysubstitution: The five fluorine atoms are named using the prefix 'pentafluoro-'.

-

Locants (Numbering): To specify the positions of the fluorine atoms on the phenyl ring, we number the ring. The carbon atom of the phenyl ring attached to the parent (the acetonitrile group) is designated as position 1'. The remaining positions are numbered 2', 3', 4', 5', and 6' to give the substituents the lowest possible locants. In this case, fluorine atoms occupy all available positions from 2' to 6'.

Combining these elements, the substituent is named (2,3,4,5,6-pentafluorophenyl) . Parentheses are used to enclose the name of this complex substituent to avoid ambiguity.

Assembling the Final IUPAC Name

The final name is constructed by attaching the substituent name as a prefix to the parent name. A locant indicates the position of the substituent on the parent chain.

-

Substituent: (2,3,4,5,6-pentafluorophenyl)

-

Position on Parent: Attached to C2 of acetonitrile.

-

Parent Name: acetonitrile

This assembly gives the full, preferred IUPAC name: 2-(2,3,4,5,6-pentafluorophenyl)acetonitrile .

The following diagram illustrates the logical flow for determining the IUPAC name.

Alternative and Common Names

In literature and chemical catalogs, several synonyms may be encountered. While functional, they are not the preferred IUPAC name.

-

Benzeneacetonitrile, 2,3,4,5,6-pentafluoro- : This is an indexed name, often found in databases like the NIST WebBook, where benzeneacetonitrile is treated as the parent structure[9].

-

Pentafluorobenzyl cyanide : This name uses radicofunctional nomenclature, treating 'pentafluorobenzyl' as the radical and 'cyanide' as the functional class name[10].

-

Pentafluorophenylacetonitrile : A commonly used shorthand that omits the locant '2-', as the substitution position is unambiguous in this specific molecule[1][10][11].

Physicochemical and Spectroscopic Data

Accurate characterization is essential for the application of any chemical intermediate. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 653-30-5 | [1][2][11] |

| Molecular Formula | C₈H₂F₅N | [1][2][11][12] |

| Molecular Weight | 207.10 g/mol | [2][11][12] |

| Appearance | Clear colorless to slightly yellow liquid | [1][13] |

| Boiling Point | 107-111 °C at 17 mmHg | [13][14][15] |

| Density | 1.61 g/mL at 25 °C | [13][14][15] |

| Refractive Index (n²⁰/D) | 1.439 | [13][15] |

| Solubility | Insoluble in water | [13][15] |

| ¹³C NMR (CDCl₃) | Peaks observable for nitrile and aromatic carbons | [16] |

| ¹H NMR | A singlet corresponding to the -CH₂- group | [17][18][19] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is well-documented, with a robust procedure available in Organic Syntheses[20]. The process involves two key stages: nucleophilic aromatic substitution followed by hydrolysis and decarboxylation.

Experimental Protocol

Step A: Synthesis of Ethyl cyano(pentafluorophenyl)acetate

-

Setup: A 2-L, four-necked flask is equipped with a mechanical stirrer, addition funnel, thermometer, and condenser.

-

Reagents: Charge the flask with N,N-dimethylformamide (DMF, 650 mL) and anhydrous potassium carbonate (140 g, 1.01 mol).

-

Reaction Initiation: Heat the stirred mixture to 152–154 °C. Add ethyl cyanoacetate (113 g, 1.00 mol) dropwise over 10–15 minutes.

-

Nucleophilic Substitution: Allow the temperature to drop to 110–120 °C and maintain this range while adding hexafluorobenzene (186 g, 1.00 mol) dropwise over 1 hour.

-

Workup: After the addition is complete, stir the dark mixture for 3 hours. Pour into 3 L of ice water and acidify with 20% sulfuric acid. The product separates as a dense organic layer. Extract with diethyl ether, wash, and remove the solvent to yield the crude ester.

Step B: Synthesis of 2-(2,3,4,5,6-Pentafluorophenyl)acetonitrile

-

Setup: A 1-L flask is equipped with a magnetic stirrer and a reflux condenser.

-

Reagents: Charge the flask with the crude ethyl cyano(pentafluorophenyl)acetate from Step A (139.5 g, 0.500 mol), 350 mL of aqueous 50% acetic acid, and 12.5 mL of concentrated sulfuric acid.

-

Hydrolysis & Decarboxylation: Heat the mixture at reflux for 15 hours.

-

Workup: Cool the mixture, dilute with an equal volume of water, and separate the organic layer. Dissolve the organic phase in diethyl ether, wash, dry, and remove the solvent.

-

Purification: Purify the final product by vacuum distillation to yield 2-(2,3,4,5,6-pentafluorophenyl)acetonitrile.

Causality and Field-Proven Insights

-

Choice of Hexafluorobenzene: The starting material, hexafluorobenzene, is highly electron-deficient due to the strong inductive effect of the six fluorine atoms. This makes the aromatic ring susceptible to nucleophilic aromatic substitution (SₙAr), a typically difficult reaction for benzene itself.

-

Role of Potassium Carbonate and DMF: Potassium carbonate acts as a base to deprotonate the acidic α-carbon of ethyl cyanoacetate, generating a stabilized carbanion (an enolate). DMF is an excellent polar aprotic solvent that solvates the potassium cation, leaving the carbanion highly reactive and available to attack the electron-deficient hexafluorobenzene ring.

-

Hydrolysis and Decarboxylation: The acidic conditions in Step B first hydrolyze the ester group to a carboxylic acid. The resulting β-keto acid (in this case, a cyano-substituted carboxylic acid) is thermally unstable and readily undergoes decarboxylation (loss of CO₂) upon heating at reflux, yielding the desired final product. This is a classic and reliable method for removing the ethoxycarbonyl group after it has served its purpose of activating the α-carbon.

The following diagram outlines the synthetic workflow.

Field-Proven Insights & Applications in Drug Development

The pentafluorophenyl group is not merely a chemical curiosity; it is a powerful motif in modern medicinal chemistry. The strategic incorporation of fluorine into drug candidates can profoundly enhance their pharmacological profiles[21][22][23]. This compound serves as a valuable building block for introducing this moiety.

Modulation of Physicochemical Properties

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy ~116 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes[24][25]. Replacing metabolically labile C-H bonds on an aromatic ring with C-F bonds is a cornerstone strategy for increasing a drug's half-life and bioavailability[24][25]. The pentafluorophenyl group offers a robust shield against oxidative metabolism.

-

Lipophilicity: Fluorine is highly electronegative yet the C-F bond is more lipophilic than a C-H bond. This property can be exploited to fine-tune a drug's ability to cross cellular membranes, a critical factor for oral absorption and reaching intracellular targets[21].

-

pKa Modification: The strong electron-withdrawing nature of the pentafluorophenyl group can significantly lower the pKa of nearby basic functional groups (e.g., amines)[23]. This modulation is crucial for controlling the ionization state of a drug at physiological pH, which in turn affects solubility, receptor binding, and cell permeability.

Strategic Use as a Chemical Intermediate

This compound is a versatile intermediate[10][13][15]. The nitrile group can be readily transformed into other functional groups:

-

Reduction yields 2-(pentafluorophenyl)ethylamine, a primary amine.

-

Hydrolysis produces 2,3,4,5,6-pentafluorophenylacetic acid, a carboxylic acid.

These transformations allow for the facile incorporation of the C₆F₅-CH₂- scaffold into larger, more complex molecules, making it a key starting material for creating libraries of fluorinated compounds for high-throughput screening in drug discovery programs.

Conclusion

The compound 2-(2,3,4,5,6-pentafluorophenyl)acetonitrile is named systematically by identifying the acetonitrile parent chain and the fully substituted pentafluorophenyl group at the C2 position. Its synthesis is achieved through a reliable, high-yield process involving nucleophilic aromatic substitution and subsequent decarboxylation. For researchers in drug development, this compound is more than just an intermediate; it is a strategic tool for introducing the pentafluorophenyl moiety, a group known to confer enhanced metabolic stability, modulated lipophilicity, and altered electronic properties, all of which are critical parameters in the design of next-generation therapeutics.

References

- 1. This compound, 98%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 2. 2-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETONITRILE | CAS 653-30-5 [matrix-fine-chemicals.com]

- 3. nobraintoosmall.co.nz [nobraintoosmall.co.nz]

- 4. IUPAC Rules [chem.uiuc.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. study.com [study.com]

- 7. Acetonitrile - Sciencemadness Wiki [sciencemadness.org]

- 8. sarthaks.com [sarthaks.com]

- 9. This compound [webbook.nist.gov]

- 10. CAS 653-30-5: 2,3,4,5,6-Pentafluorobenzeneacetonitrile [cymitquimica.com]

- 11. scbt.com [scbt.com]

- 12. GSRS [precision.fda.gov]

- 13. chembk.com [chembk.com]

- 14. chemsynthesis.com [chemsynthesis.com]

- 15. This compound | 653-30-5 [chemicalbook.com]

- 16. dev.spectrabase.com [dev.spectrabase.com]

- 17. spectrabase.com [spectrabase.com]

- 18. 2',3',4',5',6'-PENTAFLUOROACETOPHENONE(652-29-9) 1H NMR spectrum [chemicalbook.com]

- 19. 2,3,4,5,6-PENTAFLUOROPHENYLACETIC ACID(653-21-4) 1H NMR [m.chemicalbook.com]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. pharmacyjournal.org [pharmacyjournal.org]

- 22. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. tandfonline.com [tandfonline.com]

- 25. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 2,3,4,5,6-Pentafluorophenylacetonitrile: A Technical Guide to Experimental Determination and Solvent System Design

This guide provides a comprehensive framework for understanding and experimentally determining the solubility of 2,3,4,5,6-pentafluorophenylacetonitrile in common laboratory solvents. Given the unique physicochemical properties imparted by its high degree of fluorination, predicting the solubility of this compound is often unreliable. Therefore, this document emphasizes robust experimental design and accurate analytical quantification to empower researchers, scientists, and drug development professionals in their formulation and process development endeavors.

Introduction: The Challenge of Fluorinated Compounds

This compound is a versatile intermediate in the synthesis of pharmaceuticals and liquid crystal materials.[1][2] Its chemical structure, featuring a polar acetonitrile group and a highly fluorinated, electron-withdrawing phenyl ring, results in a complex solubility profile. The high fluorine content contributes to both hydrophobicity (poor affinity for water) and lipophobicity (poor affinity for non-polar, hydrocarbon-based solvents).[3] This dual nature makes a priori solvent selection challenging and necessitates empirical solubility determination. This guide will walk through the theoretical considerations, a practical experimental workflow, and detailed protocols for accurately quantifying the solubility of this compound.

Theoretical Foundations of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] This adage suggests that substances with similar intermolecular forces are more likely to be miscible or soluble in one another. For this compound, several factors are at play:

-

Polarity: The nitrile (-C≡N) group introduces a significant dipole moment, suggesting potential solubility in polar solvents.

-

Fluorination: The pentafluorophenyl group is non-polar and exhibits weak van der Waals forces. Highly fluorinated compounds often exhibit limited solubility in both polar and non-polar organic solvents, preferring other fluorinated molecules, a phenomenon sometimes referred to as the "fluorophobic effect."[3]

-

Hydrogen Bonding: this compound is a hydrogen bond acceptor at the nitrile nitrogen but lacks hydrogen bond donor capabilities. This limits its interaction with protic solvents like water and alcohols.

These competing characteristics underscore the difficulty in predicting its solubility and highlight the importance of experimental validation.

Experimental Workflow for Solubility Determination

A systematic approach is crucial for obtaining reliable solubility data. The following workflow is designed to be self-validating and provides a clear path from solvent selection to data analysis.

Figure 1: Experimental workflow for determining the solubility of this compound.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key experiments outlined in the workflow.

Solvent Selection and Characterization

A diverse set of common laboratory solvents should be chosen to probe the solubility of this compound across a range of polarities and hydrogen bonding capabilities.

Table 1: Proposed Solvents for Solubility Screening

| Solvent Class | Solvent | Polarity Index | Hydrogen Bonding |

| Polar Aprotic | Acetonitrile | 5.8 | Acceptor |

| Dimethylformamide (DMF) | 6.4 | Acceptor | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Acceptor | |

| Acetone | 5.1 | Acceptor | |

| Ethyl Acetate | 4.4 | Acceptor | |

| Polar Protic | Methanol | 5.1 | Donor & Acceptor |

| Ethanol | 4.3 | Donor & Acceptor | |

| Water | 10.2 | Donor & Acceptor | |

| Nonpolar | Toluene | 2.4 | None |

| Hexane | 0.1 | None | |

| Dichloromethane (DCM) | 3.1 | None |

Polarity index values are approximate and sourced from various chemical suppliers and literature.

Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic equilibrium solubility.[5]

-

Preparation: To a series of 10 mL glass vials with PTFE-lined screw caps, add approximately 5 mL of each selected solvent.

-

Solute Addition: Add an excess of this compound to each vial (e.g., 1 mL). The presence of undissolved liquid solute at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Place the vials in a constant temperature shaker (e.g., 25 °C ± 0.5 °C) and agitate for 24 to 48 hours. To confirm that equilibrium has been reached, take small aliquots at different time points (e.g., 24, 36, and 48 hours) and analyze the concentration. Equilibrium is achieved when the concentration no longer increases.

-

Phase Separation: Once equilibrium is established, stop the agitation and allow the vials to stand at the constant temperature for at least 2 hours to allow the undissolved solute to settle.

-

Sampling: Carefully withdraw a sample from the supernatant (the clear, saturated solution) using a glass syringe. Immediately filter the sample through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove any undissolved microdroplets.

-

Dilution: Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method described below.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a precise method for quantifying the concentration of the dissolved solute.[6][7]

-

Instrumentation: A standard HPLC system with a C18 column (e.g., 250 x 4.6 mm, 5 µm), a UV detector, and an autosampler.

-

Chromatographic Conditions:

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized to achieve a suitable retention time.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 255 nm (based on the reported λmax in acetonitrile).[1]

-

Injection Volume: 10 µL.

-

-

Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1000 µg/mL) in acetonitrile.

-

Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Inject each standard in triplicate and plot the peak area versus concentration.

-

Perform a linear regression to obtain the equation of the line and the correlation coefficient (R²), which should be >0.995 for a valid calibration.

-

-

Sample Analysis:

-

Inject the diluted, saturated solutions in triplicate.

-

Use the average peak area and the calibration curve equation to calculate the concentration in the diluted sample.

-

Multiply by the dilution factor to determine the concentration of the original saturated solution.

-

Figure 2: Workflow for HPLC-UV quantification of dissolved this compound.

Data Presentation and Interpretation

The experimentally determined solubility should be presented in a clear and standardized format. A table summarizing the solubility in various solvents at a specified temperature is recommended.

Table 2: Illustrative Template for Solubility Data

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Observations |

| Acetonitrile | 25 | Value | Value | |

| Dimethylformamide (DMF) | 25 | Value | Value | |

| Dimethyl Sulfoxide (DMSO) | 25 | Value | Value | |

| Methanol | 25 | Value | Value | |

| Toluene | 25 | Value | Value | |

| Hexane | 25 | Value | Value | |

| Water | 25 | < Limit of Quant. | < Limit of Quant. | Insoluble |

Values to be filled in with experimental data.

Based on the principles discussed, it is hypothesized that this compound will exhibit the highest solubility in polar aprotic solvents like DMF, DMSO, and acetonitrile, where the polar nitrile group can interact favorably without the disruptive effects of hydrogen bonding from the solvent. Solubility is expected to be low in both nonpolar solvents like hexane and protic solvents like water.

Conclusion

This technical guide provides a robust framework for the experimental determination of the solubility of this compound. By combining the well-established shake-flask method for equilibration with a precise HPLC-UV method for quantification, researchers can generate reliable data to guide solvent selection for synthesis, purification, and formulation. The unique challenges presented by highly fluorinated compounds necessitate such an empirical, method-driven approach to ensure scientific integrity and successful project outcomes.

References

- 1. This compound | 653-30-5 [chemicalbook.com]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. education.com [education.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. solubility experimental methods.pptx [slideshare.net]

- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

exploration of pentafluorophenylacetonitrile as a chemical intermediate

An In-depth Technical Guide to Pentafluorophenylacetonitrile as a Chemical Intermediate

Authored by a Senior Application Scientist

Introduction: Unveiling the Potential of a Fluorinated Workhorse

Pentafluorophenylacetonitrile, a molecule boasting a highly activated aromatic ring and a versatile nitrile functional group, has emerged as a pivotal chemical intermediate in modern organic synthesis. Its unique electronic properties, conferred by the five fluorine atoms on the phenyl ring, render it exceptionally reactive towards nucleophiles and a valuable building block for a diverse array of complex molecules. This guide provides an in-depth exploration of pentafluorophenylacetonitrile, from its synthesis and reactivity to its applications in the synthesis of high-value compounds, particularly within the realm of drug discovery and development. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and showcase its utility as a strategic component in the synthetic chemist's toolbox. The importance of such intermediates is paramount in the pharmaceutical industry, where they offer customizable synthesis routes, ensure the purity of active pharmaceutical ingredients (APIs), and contribute to cost-effective production.[1][][3]

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of pentafluorophenylacetonitrile is fundamental to its safe and effective use in the laboratory. The following table summarizes its key characteristics.

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₂F₅N | [4][5][6][7] |

| Molecular Weight | 207.1 g/mol | [4][5] |

| Appearance | Clear colorless to slightly yellow/brown liquid | [4][6] |

| Boiling Point | 107-111 °C at 17 mm Hg | [4][5] |

| Density | 1.61 g/mL at 25 °C | [4][5] |

| Refractive Index | n²⁰/D 1.439 | [4][5] |

| Solubility | Insoluble in water | [4] |

| CAS Number | 653-30-5 | [4][6] |

Safety and Handling

Pentafluorophenylacetonitrile is a hazardous substance and must be handled with appropriate safety precautions.[8][9][10] It is classified as an acute toxicant (oral, dermal, and inhalation) and causes skin and serious eye irritation.[9][10]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, protective clothing, and eye/face protection.[8][9][10]

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[8][9][10]

-

Handling: Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[8][9][10] Do not eat, drink, or smoke when using this product.[8][9]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Keep away from heat, sparks, and open flames.[8]

-

Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[9][11]

In case of exposure, seek immediate medical attention.[9][10]

Synthesis of Pentafluorophenylacetonitrile: A Robust Protocol

The synthesis of pentafluorophenylacetonitrile can be reliably achieved through a two-step process starting from hexafluorobenzene and ethyl cyanoacetate, as detailed in Organic Syntheses.[12] This procedure offers a high yield and a well-established methodology.

Experimental Protocol: Synthesis of Pentafluorophenylacetonitrile

Part A: Ethyl cyano(pentafluorophenyl)acetate [12]

-

Reaction Setup: In a 2-liter, four-necked flask equipped with a mechanical stirrer, addition funnel, thermometer, and condenser, charge 650 mL of N,N-dimethylformamide (DMF) and 140 g (1.01 mole) of anhydrous potassium carbonate.

-

Rationale: DMF serves as a polar aprotic solvent, ideal for S_NAr reactions. Anhydrous potassium carbonate acts as the base to deprotonate ethyl cyanoacetate.

-

-

Formation of the Nucleophile: Heat the stirred mixture to 152–154 °C and add 113 g (1.00 mole) of ethyl cyanoacetate dropwise over 10–15 minutes. The exothermicity of the reaction will maintain the temperature.

-

Rationale: The deprotonation of the active methylene group of ethyl cyanoacetate generates a potent nucleophile.

-

-

Nucleophilic Aromatic Substitution: Allow the temperature to drop to 110–120 °C and maintain this range while adding 186 g (1.00 mole) of hexafluorobenzene dropwise over 1 hour.

-

Rationale: The highly electron-deficient hexafluorobenzene ring is susceptible to nucleophilic attack. This temperature range provides a balance between a reasonable reaction rate and minimizing side reactions.

-

-

Reaction Completion and Workup: Stir the dark mixture for 3 hours after the addition is complete. Pour the reaction mixture into 3 L of ice water and acidify with 20% sulfuric acid (Caution: Foaming).

-

Rationale: The extended stirring ensures the reaction goes to completion. The aqueous workup removes DMF and inorganic salts. Acidification protonates any remaining carbanion and helps in the separation.

-

-